1H-Indole-7-carboxamide, 2,3-dihydro-2-oxo-3,3-diphenyl-
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Overview
Description
2,3-Dihydro-2-oxo-3,3-diphenyl-1H-indole-7-carboxamide is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-oxo-3,3-diphenyl-1H-indole-7-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization to yield the desired compound . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-2-oxo-3,3-diphenyl-1H-indole-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups such as nitro, halogen, or sulfonyl groups .
Scientific Research Applications
2,3-Dihydro-2-oxo-3,3-diphenyl-1H-indole-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antiviral, anticancer, and antimicrobial agent.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-2-oxo-3,3-diphenyl-1H-indole-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-indole-2-one: Another indole derivative with similar structural features.
3,3-Diphenyl-1H-indole-2-carboxamide: A closely related compound with slight structural variations.
Uniqueness
2,3-Dihydro-2-oxo-3,3-diphenyl-1H-indole-7-carboxamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
78033-98-4 |
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Molecular Formula |
C21H16N2O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-oxo-3,3-diphenyl-1H-indole-7-carboxamide |
InChI |
InChI=1S/C21H16N2O2/c22-19(24)16-12-7-13-17-18(16)23-20(25)21(17,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H,(H2,22,24)(H,23,25) |
InChI Key |
KYEFTLVKORUXBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC(=C3NC2=O)C(=O)N)C4=CC=CC=C4 |
Origin of Product |
United States |
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